molecular formula C10H18N6O B11064512 {5-[2-(Morpholin-4-yl)ethyl]-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl}cyanamide

{5-[2-(Morpholin-4-yl)ethyl]-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl}cyanamide

Cat. No.: B11064512
M. Wt: 238.29 g/mol
InChI Key: WLUNUDKQTVHRPW-UHFFFAOYSA-N
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Description

N-[5-(2-MORPHOLINOETHYL)-1,4,5,6-TETRAHYDRO-1,3,5-TRIAZIN-2-YL]CYANAMIDE is a complex organic compound that features a morpholine ring, a triazine ring, and a cyanamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(2-MORPHOLINOETHYL)-1,4,5,6-TETRAHYDRO-1,3,5-TRIAZIN-2-YL]CYANAMIDE typically involves the reaction of morpholine with a triazine derivative under controlled conditions. The reaction is carried out in the presence of a suitable solvent and catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pH, are carefully monitored to ensure high yield and purity of the compound.

Industrial Production Methods

In an industrial setting, the production of N-[5-(2-MORPHOLINOETHYL)-1,4,5,6-TETRAHYDRO-1,3,5-TRIAZIN-2-YL]CYANAMIDE may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability. The use of advanced purification techniques, such as chromatography and crystallization, ensures the production of high-quality compound suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

N-[5-(2-MORPHOLINOETHYL)-1,4,5,6-TETRAHYDRO-1,3,5-TRIAZIN-2-YL]CYANAMIDE undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired reaction and product.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives with additional functional groups, while reduction may produce simpler, reduced forms of the compound.

Scientific Research Applications

N-[5-(2-MORPHOLINOETHYL)-1,4,5,6-TETRAHYDRO-1,3,5-TRIAZIN-2-YL]CYANAMIDE has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in various organic synthesis reactions.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[5-(2-MORPHOLINOETHYL)-1,4,5,6-TETRAHYDRO-1,3,5-TRIAZIN-2-YL]CYANAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-[5-(2-MORPHOLINOETHYL)-1,4,5,6-TETRAHYDRO-1,3,5-TRIAZIN-2-YL]CYANAMIDE include other triazine derivatives and morpholine-containing compounds. Examples include:

  • N-Cyclohexyl-N-(2-morpholinoethyl)carbodiimide
  • 1,3,5-Triazine derivatives with various substituents

Uniqueness

What sets N-[5-(2-MORPHOLINOETHYL)-1,4,5,6-TETRAHYDRO-1,3,5-TRIAZIN-2-YL]CYANAMIDE apart is its unique combination of a morpholine ring, a triazine ring, and a cyanamide group. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C10H18N6O

Molecular Weight

238.29 g/mol

IUPAC Name

[3-(2-morpholin-4-ylethyl)-2,4-dihydro-1H-1,3,5-triazin-6-yl]cyanamide

InChI

InChI=1S/C10H18N6O/c11-7-12-10-13-8-16(9-14-10)2-1-15-3-5-17-6-4-15/h1-6,8-9H2,(H2,12,13,14)

InChI Key

WLUNUDKQTVHRPW-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1CCN2CNC(=NC2)NC#N

Origin of Product

United States

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